

Application Notes and Protocols for Nanoparticle Tracking Analysis of BNTX Lipid Nanoparticles

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Compound of Interest

Compound Name: BNTX

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Introduction

The advent of mRNA vaccines, such as the BNT162b2 vaccine developed by BioNTech/Pfizer, has marked a significant milestone in vaccinology.[1] The success of these vaccines is critically dependent on the use of lipid nanoparticles (LNPs) as a delivery vehicle.[2][3] LNPs are essential for protecting the delicate mRNA molecule from degradation and facilitating its entry into host cells.[2][4] The physicochemical characteristics of these LNPs, particularly their size, size distribution, and particle concentration, are critical quality attributes (CQAs) that directly impact the vaccine's safety and efficacy.[5]

Nanoparticle Tracking Analysis (NTA) has emerged as a powerful and indispensable tool for the characterization of LNPs.[2] Unlike intensity-based methods like Dynamic Light Scattering (DLS), NTA provides high-resolution, number-based particle size distributions and concentration measurements on a particle-by-particle basis.[2][5] This methodology is particularly advantageous for analyzing polydisperse samples, which is often the case with LNP formulations.[2] By visualizing and tracking the Brownian motion of individual nanoparticles, NTA offers a more detailed picture of the sample's heterogeneity.[2]

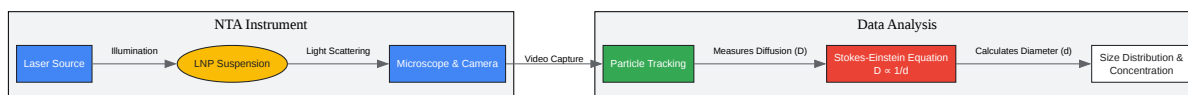
These application notes provide a comprehensive protocol for the characterization of **BNTX** (BioNTech/Pfizer) lipid nanoparticles using NTA. The detailed methodology will cover sample

preparation, instrument setup, data acquisition, and analysis, enabling researchers and drug development professionals to obtain accurate and reproducible results for this critical class of nanomedicines.

Principle of Nanoparticle Tracking Analysis (NTA)

NTA operates by visualizing and tracking the Brownian motion of individual nanoparticles in a liquid suspension. A laser beam is directed through the sample, and the light scattered by the nanoparticles is captured by a camera mounted on a microscope.^[6] The NTA software then tracks the movement of each particle from frame to frame.

The rate of a particle's movement is directly related to its hydrodynamic diameter, as described by the Stokes-Einstein equation. Smaller particles exhibit faster Brownian motion, while larger particles move more slowly. By analyzing the trajectory of each particle, the software calculates its size. Simultaneously, by counting the number of particles within a known volume, the concentration of nanoparticles in the sample can be determined.^[6]



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Figure 1: Principle of Nanoparticle Tracking Analysis (NTA).

Data Presentation: Quantitative Analysis of BNTX Lipid Nanoparticles

The following tables summarize the key physicochemical properties of **BNTX** lipid nanoparticles as determined by Nanoparticle Tracking Analysis in various studies. It is important to note that slight variations in results can occur due to differences in manufacturing batches, storage conditions, and specific NTA instrument parameters.

Parameter	BNT162b2 (Study A)	BNT162b2 (Study B)	BNT162b2 (Study C)
Mean Size (nm)	90 ± 5	88 ± 6	92 ± 4
Mode Size (nm)	85	82	88
D10 (nm)	65	62	68
D50 (nm)	88	85	90
D90 (nm)	120	115	125
Concentration (particles/mL)	1.2 x 10 ¹²	1.5 x 10 ¹²	1.1 x 10 ¹²

Note: The data presented in this table are representative values compiled from literature and are intended for illustrative purposes. Actual results may vary.

Experimental Protocol: NTA of BNTX Lipid Nanoparticles

This protocol provides a detailed methodology for the Nanoparticle Tracking Analysis of **BNTX** lipid nanoparticles using a Malvern Panalytical NanoSight instrument.

Materials and Equipment

- Instrument: Malvern Panalytical NanoSight NS300 (or equivalent) equipped with a 488 nm (blue) laser.[\[7\]](#)
- Software: NTA software (e.g., NTA 3.4)
- Consumables:
 - Sterile, filtered Phosphate Buffered Saline (PBS), pH 7.4
 - Sterile, DNase/RNase-free water
 - 1 mL sterile syringes

- Sterile, low-protein binding microcentrifuge tubes
- Sample: BNT162b2 vaccine vial

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible NTA data. The goal is to dilute the sample to an optimal concentration for analysis, typically between 10^7 and 10^9 particles/mL.[8]

- Thawing: If the vaccine vial is frozen, allow it to thaw at room temperature.
- Initial Dilution: Gently invert the vial several times to ensure a homogenous suspension. Do not vortex.
- Serial Dilution: Perform a serial dilution of the vaccine concentrate in sterile, filtered PBS (pH 7.4). A typical starting dilution is 1:1000, followed by further dilutions as needed to achieve the optimal particle concentration for NTA analysis. It is recommended to perform a preliminary measurement to determine the ideal dilution factor.



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Figure 2: Sample preparation workflow for NTA analysis.

Instrument Setup and Data Acquisition

- System Startup: Turn on the NanoSight instrument and the computer. Launch the NTA software.
- System Cleaning: Flush the system with sterile, filtered water followed by sterile, filtered PBS to remove any residual particles.
- Sample Loading: Load approximately 0.7 mL of the diluted sample into a sterile 1 mL syringe and inject it into the sample chamber at a constant, slow flow rate.

- Focusing: Adjust the focus to obtain a clear image of the nanoparticles as distinct, bright points of light against a dark background.
- Camera Level and Detection Threshold:
 - Adjust the camera level to a point where the particles are clearly visible without excessive saturation of the image. A starting point is typically between 12 and 16.^[8]
 - Set the detection threshold to a level that accurately distinguishes particles from the background noise. A typical starting value is around 5.^[8]
- Data Capture:
 - Set the capture duration to 60 seconds.
 - Record at least three videos for each sample to ensure statistical robustness.
 - Maintain a constant temperature, typically 25°C.

Data Analysis

- Video Processing: After capturing the videos, process them using the NTA software.
- Analysis Settings:
 - Ensure the correct solvent viscosity (water at 25°C) is selected.
 - Apply a finite track length adjustment to improve the accuracy of the size distribution.
- Data Export: Export the results, including the mean size, mode size, size distribution graph, and particle concentration. The software can also provide D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particle population is contained, respectively.

Conclusion

Nanoparticle Tracking Analysis is a critical analytical technique for the characterization of **BNTX** lipid nanoparticles. Its ability to provide high-resolution, number-based size distribution and

concentration data is essential for ensuring the quality, consistency, and efficacy of these life-saving vaccines. The detailed protocol provided in these application notes offers a robust framework for researchers and drug development professionals to accurately and reproducibly analyze **BNTX** LNPs, contributing to the ongoing development and quality control of mRNA-based therapeutics. By adhering to best practices in sample preparation, instrument operation, and data analysis, NTA can provide invaluable insights into the critical quality attributes of these complex nanomedicines.

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